2-Bromo-n,2-dimethylpropanamide
Overview
Description
2-Bromo-N,2-dimethylpropanamide is an organic compound with the molecular formula C5H10BrNO. It is characterized by the presence of a bromine atom, an amide group, and two methyl groups attached to the second carbon atom of the propanamide structure. This compound is utilized in various scientific research applications, including chemistry, biology, medicine, and industry.
Synthetic Routes and Reaction Conditions:
Halogenation of N,2-dimethylpropanamide: The compound can be synthesized by reacting N,2-dimethylpropanamide with bromine in the presence of a suitable solvent, such as dichloromethane, under controlled temperature conditions.
Nucleophilic Substitution Reaction: Another method involves the nucleophilic substitution of an appropriate leaving group with bromine to form this compound.
Industrial Production Methods: The industrial production of this compound typically involves large-scale halogenation reactions, where precise control of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to ensure high yield and purity.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding carboxylic acids or other oxidized products.
Reduction: Reduction reactions can convert the bromine atom to hydrogen, resulting in the formation of 2-methyl-N,2-dimethylpropanamide.
Substitution: The bromine atom in this compound can be substituted with other nucleophiles, leading to a variety of substituted amides.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.
Substitution: Nucleophiles like sodium azide (NaN3) and amines can be used for substitution reactions.
Major Products Formed:
Carboxylic acids from oxidation reactions.
Reduced amides from reduction reactions.
Substituted amides from nucleophilic substitution reactions.
Scientific Research Applications
2-Bromo-N,2-dimethylpropanamide is widely used in scientific research due to its versatile chemical properties. It serves as an intermediate in the synthesis of various pharmaceuticals, agrochemicals, and organic compounds. Its applications include:
Chemistry: Used as a building block in organic synthesis.
Biology: Employed in the study of enzyme inhibition and biochemical pathways.
Medicine: Utilized in the development of new drugs and therapeutic agents.
Industry: Applied in the production of polymers and other industrial chemicals.
Safety and Hazards
Mechanism of Action
The mechanism by which 2-Bromo-N,2-dimethylpropanamide exerts its effects depends on the specific application. In biochemical studies, it may act as an inhibitor of certain enzymes by binding to their active sites, thereby modulating their activity. The molecular targets and pathways involved can vary, but often include key metabolic enzymes and signaling molecules.
Comparison with Similar Compounds
2-Bromo-N-methylpropanamide
2-Bromo-N-ethylpropanamide
2-Bromo-N-propylpropanamide
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Properties
IUPAC Name |
2-bromo-N,2-dimethylpropanamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10BrNO/c1-5(2,6)4(8)7-3/h1-3H3,(H,7,8) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JJDUHFSDEPSCOX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)NC)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10BrNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70301955 | |
Record name | 2-bromo-n,2-dimethylpropanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70301955 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.04 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
69959-88-2 | |
Record name | 2-Bromo-N,2-dimethylpropanamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=69959-88-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Bromo-N,2-dimethylpropanamide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069959882 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 69959-88-2 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=147614 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-bromo-n,2-dimethylpropanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70301955 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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